molecular formula C11H10ClNO2 B12124410 1H-Indole-2,3-dione, 7-chloro-1-propyl- CAS No. 937694-13-8

1H-Indole-2,3-dione, 7-chloro-1-propyl-

Cat. No.: B12124410
CAS No.: 937694-13-8
M. Wt: 223.65 g/mol
InChI Key: UDUOSBUNRVMJQL-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 7-chloro-1-propyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione, 7-chloro-1-propyl- typically involves the chlorination of indole derivatives followed by further functionalization. One common method includes the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione, 7-chloro-1-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxoindole derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced indole derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and other fields.

Scientific Research Applications

1H-Indole-2,3-dione, 7-chloro-1-propyl- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 7-chloro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2,3-dione, 7-chloro-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

937694-13-8

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

7-chloro-1-propylindole-2,3-dione

InChI

InChI=1S/C11H10ClNO2/c1-2-6-13-9-7(10(14)11(13)15)4-3-5-8(9)12/h3-5H,2,6H2,1H3

InChI Key

UDUOSBUNRVMJQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2Cl)C(=O)C1=O

Origin of Product

United States

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